molecular formula C14H16O4 B14176139 Ethyl 6-(furan-2-yl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate CAS No. 893768-97-3

Ethyl 6-(furan-2-yl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B14176139
CAS No.: 893768-97-3
M. Wt: 248.27 g/mol
InChI Key: IJRVWWYLIACIIA-UHFFFAOYSA-N
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Description

Ethyl 6-(furan-2-yl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate is an organic compound that features a furan ring, a cyclohexene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(furan-2-yl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of furan derivatives with cyclohexene derivatives under specific conditions. For instance, the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can yield polysubstituted furans, which can then be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, cyclization, and purification through techniques like distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(furan-2-yl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The cyclohexene ring can be reduced to form a cyclohexane derivative.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions include furan-2,5-dicarboxylic acid, cyclohexane derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-(furan-2-yl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 6-(furan-2-yl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The furan ring can interact with enzymes and receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(furan-2-yl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate is unique due to its combination of a furan ring, a cyclohexene ring, and an ester group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

893768-97-3

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

ethyl 6-(furan-2-yl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C14H16O4/c1-3-17-14(16)13-10(12-5-4-6-18-12)7-9(2)8-11(13)15/h4-6,8,10,13H,3,7H2,1-2H3

InChI Key

IJRVWWYLIACIIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C)C2=CC=CO2

Origin of Product

United States

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